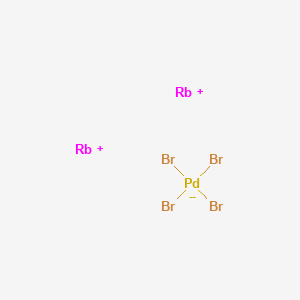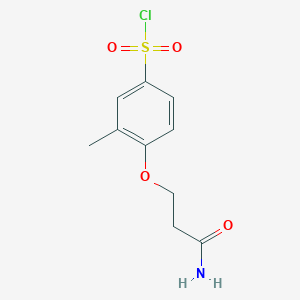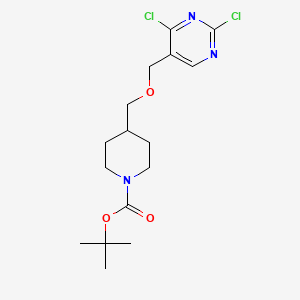
5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorocarbonyl group and an imidazole ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the reaction of 5-carboxyphthalide with a chlorinating agent such as thionyl chloride. This reaction produces the chlorocarbonyl derivative, which is then further reacted with other reagents to form the desired compound . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced equipment and techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other functional groups under appropriate conditions.
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chlorocarbonyl group with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for chlorination, amines for nucleophilic substitution, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can produce amide derivatives, while oxidation reactions may yield different oxidized forms of the compound.
Scientific Research Applications
5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorocarbonyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Aminosalicylic Acid: Known for its anti-inflammatory properties and used in the treatment of inflammatory bowel diseases.
Chlorogenic Acid: A polyphenolic compound with antioxidant and anti-inflammatory activities.
Uniqueness
5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is unique due to its specific functional groups and reactivity. The presence of both the chlorocarbonyl and imidazole groups allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
69579-39-1 |
|---|---|
Molecular Formula |
C5H3ClN2O4 |
Molecular Weight |
190.54 g/mol |
IUPAC Name |
5-carbonochloridoyl-2-oxo-1,3-dihydroimidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H3ClN2O4/c6-3(9)1-2(4(10)11)8-5(12)7-1/h(H,10,11)(H2,7,8,12) |
InChI Key |
QEFLFNLGLZIJDU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=O)N1)C(=O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12833587.png)











